An In-depth Technical Guide to 2-(4-Nitrophenyl)propanenitrile (CAS: 50712-63-5)
An In-depth Technical Guide to 2-(4-Nitrophenyl)propanenitrile (CAS: 50712-63-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)propanenitrile, a key chemical intermediate with significant potential in pharmaceutical synthesis and research. This document consolidates essential physicochemical data, detailed synthesis protocols, spectroscopic information, and an exploration of its potential biological relevance.
Physicochemical Properties and Identification
2-(4-Nitrophenyl)propanenitrile is a light yellow to yellow solid organic compound. It is primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1] The structural and identifying information for this compound is summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-nitrophenyl)propanenitrile | [2] |
| Synonyms | 4-(1-Cyanoethyl)nitrobenzene, 2-(4-nitrophenyl)propiononitrile, 4-Nitrophenylpropionitrile | [3] |
| CAS Number | 50712-63-5 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Melting Point | 74-78 °C | [1][3] |
| Appearance | Light yellow to yellow solid | [3] |
| InChI Key | QCPKTMACPAKCKW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C#N)C1=CC=C(C=C1)--INVALID-LINK--[O-] | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-(4-Nitrophenyl)propanenitrile can be achieved through multiple routes. The selection of a specific method may depend on the availability of starting materials, desired yield, and scalability.
Synthesis via Nitration of α-Phenylpropionitrile
One common method involves the nitration of α-phenylpropionitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, predominantly at the para position due to the directing effects of the alkyl nitrile substituent.
Experimental Protocol:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Cool the flask in an ice-water bath to 5°C.
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Nitrating Mixture Preparation: Slowly add 68% nitric acid to the cooled polyphosphoric acid while maintaining the temperature below 20°C. After the addition is complete, cool the mixture to 0°C.
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Addition of Phenylacetonitrile: Add 96% phenylacetonitrile dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition, slowly raise the temperature to 20°C and continue the reaction for 2 hours.
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Work-up: Pour the reaction mixture into crushed ice with stirring. A light yellow solid will precipitate.
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Purification: Filter the solid and wash it with water until neutral. The crude product can be recrystallized from an ethanol-water mixture to yield light yellow, needle-like crystals of p-nitrophenylacetonitrile.
This protocol is adapted from a general method for the directional nitration of phenylacetonitrile.[4]
Synthesis via Meerwein Arylation
An alternative route involves the reaction of p-nitroaniline with acrylonitrile in the presence of a copper(II) catalyst, a variation of the Meerwein arylation.
Experimental Protocol:
-
Diazotization: Dissolve p-nitroaniline in a hot mixture of concentrated hydrochloric acid and water. Cool the solution to 30°C and add ice. Add a 30% sodium nitrite solution to form the diazonium salt.
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Coupling Reaction: To the filtered diazonium salt solution, add a solution of acrylonitrile in acetone.
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Catalyst Addition: Add copper(II) chloride to the mixture. Nitrogen evolution will begin at approximately 18°C. Maintain the temperature below 30°C using an ice bath.
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Isolation and Purification: The product, 2-chloro-3-(4-nitrophenyl)propanenitrile, will separate and can be recrystallized from methanol. Note: This yields a chlorinated precursor which would require a subsequent dehydrochlorination/reduction step to obtain the target molecule. This protocol is for a related compound and illustrates the arylation approach.[1]
Synthesis Workflow Diagram
Caption: Alternative synthesis pathways for 2-(4-Nitrophenyl)propanenitrile.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (likely two doublets in the range of 7.5-8.5 ppm), a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (around 120 ppm), the methine carbon, and the methyl carbon. |
| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. Strong characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 176.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the propanenitrile side chain. |
These predictions are based on general spectroscopic principles and data for structurally similar compounds like p-nitrophenylacetonitrile.[5]
Reactivity and Potential Biological Activity
The chemical reactivity of 2-(4-Nitrophenyl)propanenitrile is dictated by the presence of the nitro group, the nitrile group, and the aromatic ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-(4-aminophenyl)propanenitrile. This transformation is a common step in the synthesis of more complex molecules and can significantly alter the compound's biological properties.
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Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-(4-nitrophenyl)propanoic acid.
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Reactions of the α-Proton: The proton on the carbon adjacent to the nitrile and phenyl groups is acidic and can be removed by a strong base, allowing for further functionalization at this position.
Biological Relevance:
While specific biological studies on 2-(4-Nitrophenyl)propanenitrile are limited, its structural motifs—the nitroaromatic ring and the nitrile group—are present in numerous biologically active compounds.
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Nitro Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[3][6] The biological activity is often mediated by the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[3]
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Nitrile-Containing Pharmaceuticals: The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and contribute to the overall pharmacokinetic profile of a molecule.[7]
Given its role as a precursor to Flurbiprofen, its primary biological relevance in drug development is as a building block. However, the inherent reactivity of the nitro and nitrile groups suggests that 2-(4-Nitrophenyl)propanenitrile and its derivatives could be explored for other pharmacological activities.
Hypothesized Bioactivation Pathway
Caption: Potential bioactivation of the nitro group leading to cellular effects.
Conclusion
2-(4-Nitrophenyl)propanenitrile is a valuable chemical intermediate with well-established applications in the synthesis of pharmaceuticals. Its synthesis is achievable through various established organic reactions. While its own biological activity is not extensively studied, the presence of the reactive nitro and nitrile functionalities suggests potential for further investigation and development of novel therapeutic agents. This guide provides a foundational resource for researchers and developers working with this versatile compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-(4-Nitrophenyl)propanenitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 5. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
